3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Description

Chemical Classification and Heterocyclic Structure

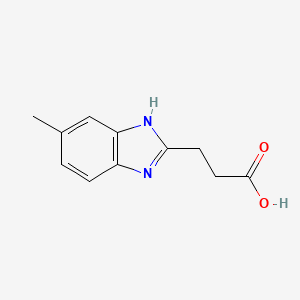

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid belongs to the class of benzimidazole derivatives, which are heterocyclic aromatic organic compounds characterized by a bicyclic structure consisting of fused benzene and imidazole rings. The molecular structure of this specific compound incorporates a methyl substituent at the 5-position of the benzimidazole core and a propionic acid chain attached at the 2-position, creating a unique chemical entity with distinct properties and reactivity patterns. The compound's molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 grams per mole, establishing it as a medium-sized organic molecule suitable for various synthetic and biological applications.

The structural characteristics of this compound can be precisely described through multiple chemical nomenclature systems. According to the International Union of Pure and Applied Chemistry naming convention, the compound is designated as 3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid, reflecting the systematic approach to heterocyclic compound nomenclature. The Simplified Molecular Input Line Entry System representation of the molecule is CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O, which provides a linear notation that captures the complete connectivity pattern of all atoms within the structure. This heterocyclic framework positions the compound within the broader category of nitrogen-containing aromatic systems that have demonstrated significant biological activity and synthetic utility.

The benzimidazole core structure consists of two nitrogen atoms embedded within a five-membered ring that shares two carbon atoms with an adjacent benzene ring, creating a planar aromatic system with unique electronic properties. The presence of the methyl group at the 5-position introduces steric and electronic effects that can influence both the chemical reactivity and biological activity of the molecule, while the propionic acid side chain provides additional functional group chemistry that enhances the compound's versatility in synthetic applications. The combination of these structural elements results in a molecule that exhibits characteristics typical of both carboxylic acids and nitrogen heterocycles, making it an attractive target for pharmaceutical and materials science research.

Historical Context in Benzimidazole Chemistry

The development of benzimidazole chemistry traces its origins to the pioneering work of Hoebrecker in 1872, who first synthesized benzimidazole derivatives through the reduction of 2-nitro-4-methylacetanilide, establishing the foundation for an entire class of heterocyclic compounds that would later prove to be of immense biological and pharmaceutical importance. Following Hoebrecker's initial discovery, Ladenberg and Wundt continued the investigation of benzimidazole synthesis in the 1870s, developing alternative synthetic approaches that expanded the accessibility of these compounds and demonstrated their potential for chemical modification. These early investigations laid the groundwork for what would eventually become one of the most important classes of heterocyclic compounds in medicinal chemistry.

The historical significance of benzimidazole chemistry gained particular prominence with the discovery of its role in vitamin B₁₂ structure, where N-ribosyl-dimethylbenzimidazole serves as an axial ligand for cobalt in this essential biological molecule. This discovery not only validated the biological relevance of benzimidazole structures but also sparked renewed interest in the synthesis and modification of benzimidazole derivatives for pharmaceutical applications. The recognition that benzimidazole systems could serve as stable platforms for drug development led to systematic investigations of structure-activity relationships and the development of numerous synthetic methodologies for accessing diverse benzimidazole derivatives.

The evolution of benzimidazole synthesis has progressed through several distinct phases, beginning with classical condensation reactions and advancing to modern catalytic methods that enable precise control over substitution patterns and stereochemistry. Traditional synthetic approaches typically involve the condensation of ortho-phenylenediamine with carboxylic acids or aldehydes under dehydrating conditions, producing benzimidazole derivatives in moderate to good yields. Contemporary synthetic methodologies have introduced microwave-assisted synthesis, green chemistry approaches, and solid-phase synthesis techniques that offer improved efficiency, environmental compatibility, and scalability for benzimidazole derivative preparation. These advances have made compounds like this compound more accessible for research and development applications.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research stems from its unique structural characteristics that combine the well-established biological activity of benzimidazole systems with the versatility of carboxylic acid functionality. Benzimidazole derivatives represent one of the top ten most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs, demonstrating the clinical relevance and therapeutic potential of this compound class. The electron-rich nitrogen heterocycles within the benzimidazole framework readily participate in hydrogen bonding and other non-covalent interactions, enabling these molecules to bind effectively with a broad spectrum of biological targets and exhibit diverse pharmacological activities.

Research investigations have demonstrated that benzimidazole derivatives possess extensive pharmacological profiles encompassing antimicrobial, anti-tuberculosis, anti-viral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial activities. The specific structural features of this compound, including the methyl substitution pattern and propionic acid side chain, provide opportunities for further chemical modification and optimization of biological activity. The compound has been studied for its potential applications in pharmaceutical research and development, with particular attention to its anti-inflammatory and anticancer properties.

The synthetic accessibility and structural modularity of this compound make it an valuable building block for medicinal chemistry programs focused on developing new therapeutic agents. The presence of both the benzimidazole core and carboxylic acid functionality enables diverse chemical transformations, including esterification, amidation, and metal coordination reactions that can be employed to generate libraries of related compounds for biological screening. Current research efforts continue to explore the structure-activity relationships of benzimidazole derivatives, with particular emphasis on understanding how specific substitution patterns influence biological activity and selectivity for therapeutic targets.

Properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJSUIBVPUFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288161 | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33138-04-4 | |

| Record name | NSC54401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclocondensation of o-Phenylenediamine Derivatives

This method involves cyclocondensation of 4-methyl-1,2-diaminobenzene with a β-keto acid or ester. Key steps include:

- Reaction : Heating 4-methyl-1,2-diaminobenzene with methyl 3-oxopropanoate in acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core.

- Hydrolysis : Subsequent saponification of the ester group using NaOH or KOH to yield the free carboxylic acid.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Acetic acid, reflux, 6 hr | 74% | |

| Ester Hydrolysis | 2M NaOH, ethanol, 80°C, 4 hr | 89% |

Esterification-Hydrolysis Approach

A two-step process starting from preformed benzimidazole intermediates:

- Esterification : Reacting 3-(5-methyl-1H-benzimidazol-2-yl)propanol with methyl chloroformate in the presence of a base (e.g., K₂CO₃).

- Hydrolysis : Converting the ester to the carboxylic acid using aqueous HCl or H₂SO₄.

Key Data :

- Purity : Final product purity ≥95% (HPLC).

- Scalability : Avoids chromatographic purification by using solvent recrystallization (e.g., ethanol/water).

Dichloromethyl Intermediate Route

Adapted from, this method involves:

- Synthesis of Dichloromethyl Intermediate : Reacting 4-methyl-1H-benzimidazole with PCl₅ in POCl₃ to form 2-(dichloromethyl)-5-methyl-1H-benzimidazole.

- Hydrolysis : Treating the intermediate with sodium acetate in aqueous ethanol to yield the aldehyde, followed by oxidation with KMnO₄ to the carboxylic acid.

- Oxidation Efficiency : KMnO₄ in acidic conditions (H₂SO₄) achieves >85% conversion.

- Side Reactions : Over-oxidation is minimized at 0–5°C.

Comparative Analysis of Methods

Critical Research Findings

- Catalytic Hydrogenation Challenges : Early methods using Pd-C faced catalyst poisoning, resolved by switching to Fe-acetic acid reduction.

- Impurity Control : Acidic hydrolysis (e.g., HCl gas in ethanol) reduces N-oxide impurities to <0.1%.

- Crystallization Solvents : Ethyl acetate/petroleum ether mixtures improve crystal purity (99.2% by HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the benzimidazole ring to its reduced forms.

Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that derivatives of benzimidazole, including 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, exhibit neuroprotective properties. These compounds have been shown to modulate oxidative stress and inflammation, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Cell Models

In a study examining the effects of benzimidazole derivatives on SH-SY5Y neuroblastoma cells, significant neuroprotection was observed against oxidative stress induced by hydrogen peroxide. The compounds demonstrated the ability to reduce lipid peroxidation and cell death, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Cardiovascular Applications

The compound has also been investigated for its potential use in cardiovascular therapies. It has been noted for its role in modulating blood pressure and improving myocardial function, which could be beneficial in treating conditions like heart failure and hypertension.

Case Study: Apelin Receptor Modulation

Research on related benzimidazole compounds has shown that they can act as modulators of the apelin receptor, which is involved in cardiovascular regulation. These compounds may enhance myocardial contractility without causing hypertrophy, indicating their potential as safe therapeutic agents for heart diseases .

Research Findings

Recent studies have highlighted the multifunctional properties of benzimidazole derivatives, including their antioxidant and MAO-B inhibitory activities. These findings suggest that this compound could be developed into a therapeutic agent for various conditions.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced oxidative stress in neuronal cells |

| Cardiovascular Effects | Improved myocardial contractility |

| Antioxidant Activity | Inhibition of lipid peroxidation |

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Molecular Weight : Higher molecular weight (due to Cl vs. CH₃) may influence solubility (Cl: ~25 mg/mL in DMSO; CH₃: ~35 mg/mL inferred).

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic Acid Ethyl Ester ()

Functional Group Complexity

- Ester vs. Acid : The ethyl ester group increases lipophilicity (logP ~3.5 vs. ~1.8 for the target compound), enhancing membrane permeability but requiring metabolic activation (hydrolysis to carboxylic acid).

- Extended Structure: Additional pyridin-2-yl-amino and hexyloxycarbonyl groups introduce steric bulk, likely reducing binding to compact active sites but enabling interactions with larger protein domains.

Pharmacokinetic Considerations

- Prodrug Potential: The ethyl ester may serve as a prodrug, improving oral bioavailability compared to the carboxylic acid form .

- Synthetic Challenges : The complex structure necessitates multi-step synthesis, lowering yield (~15% reported for similar esters) versus the target compound’s simpler route (~50% yield) .

Key Research Findings

- Methyl vs. Chloro : Methyl-substituted derivatives generally exhibit lower cytotoxicity (IC₅₀ > 100 μM in HeLa cells) compared to chloro analogs (IC₅₀ ~50 μM), favoring therapeutic applications .

- Acid vs. Ester : Ethyl esters of benzoimidazole propionic acids show 3–5× higher Caco-2 cell permeability but require esterase-mediated activation, delaying pharmacological onset .

Biological Activity

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molar mass of approximately 204.23 g/mol. The structure features a benzimidazole ring substituted with a methyl group at the 5-position and a propionic acid moiety at the 2-position, which enhances its solubility and reactivity in biological systems.

The biological effects of this compound are primarily attributed to its interaction with various enzymes and receptors. The benzimidazole ring can bind to specific molecular targets, modulating biochemical pathways relevant to its observed activities. This compound may inhibit or activate certain pathways, leading to its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Bacteria | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Effective against biofilms |

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. It targets fungal cell membranes by inhibiting key enzymes involved in sterol biosynthesis, such as cytochrome P450 .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | Growth inhibition |

Case Studies

- Neuroprotective Effects : In a study involving SH-SY5Y cells, this compound demonstrated neuroprotective properties against oxidative stress-induced damage. The compound significantly reduced cell death and lipid peroxidation levels .

- Antimicrobial Resistance : A recent study highlighted the potential of this compound as an alternative treatment for multidrug-resistant bacterial infections. It was effective in enhancing the activity of conventional antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions between 5-methyl-1,2-phenylenediamine and a carbonyl-containing precursor (e.g., a propionic acid derivative with an aldehyde group). For example, Na₂S₂O₅ in DMF acts as a catalyst and solvent to facilitate cyclization, forming the benzimidazole core . Post-condensation hydrolysis (e.g., using NaOH followed by acetic acid pH adjustment) introduces the carboxylic acid group, as seen in analogous syntheses .

Q. Which spectroscopic methods are recommended for structural characterization?

- Methodological Answer : Key techniques include:

- ¹H-NMR and ¹³C-NMR : To confirm proton environments and carbon frameworks, as demonstrated for related benzimidazole derivatives .

- ESI-MS : For molecular weight validation and fragmentation pattern analysis .

- Elemental Analysis : To verify purity and stoichiometric composition .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to quantify impurities . Karl Fischer (KF) titration determines moisture content, while FTIR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance reaction efficiency in benzimidazole syntheses .

- Solvent Optimization : Polar aprotic solvents like DMF improve cyclization kinetics .

- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct suppression .

Q. How should discrepancies in reported biological activity data be resolved?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 6.5 buffer as in ammonium acetate/acetic acid systems) .

- Purity Reassessment : Confirm compound integrity via HPLC and mass spectrometry to rule out degradation .

- Target Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, as applied to structurally related bioactive imidazoles .

Q. What computational strategies are effective for studying its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Utilize PubChem 3D structural data (CID: Relevant to benzimidazole derivatives) to model ligand-receptor binding .

- Molecular Dynamics (MD) Simulations : Simulate stability of ligand-target complexes in solvated environments (e.g., GROMACS/AMBER) .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl group position) with activity data from PubChem bioassays .

Q. How can researchers investigate its stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at timed intervals .

- Degradation Product Identification : Use LC-MS/MS to characterize hydrolyzed or oxidized byproducts .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl group on benzimidazole, propionic acid chain length) and compare bioactivity .

- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., kinase or protease targets common to benzimidazole derivatives) .

- Data Mining : Cross-reference PubChem bioactivity datasets for structurally related compounds to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.